5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring substituted with diverse functional groups. Its structure features:
- 3-Chlorophenyl group at position 5, contributing halogen-mediated hydrophobic interactions.
- 2-Furylcarbonyl moiety at position 4, offering hydrogen-bonding and π-π stacking capabilities.
- Hydroxyl group at position 3, enabling hydrogen bonding and metal coordination .
Synthetic routes typically involve cyclization of substituted aldehydes and amines, followed by aroylation (e.g., ). Structural confirmation relies on techniques like NMR, HRMS, and X-ray crystallography (SHELXL software is widely used for refinement; see ).
Properties
Molecular Formula |
C22H25ClN2O4 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H25ClN2O4/c1-3-24(4-2)11-7-12-25-19(15-8-5-9-16(23)14-15)18(21(27)22(25)28)20(26)17-10-6-13-29-17/h5-6,8-10,13-14,19,27H,3-4,7,11-12H2,1-2H3 |
InChI Key |
KEIQQMYMHRNROU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrol-2-one ring, the introduction of the furan and chlorophenyl groups, and the attachment of the diethylamino propyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Modifications and Physicochemical Properties
Key analogs and their substituent variations are summarized below:
Key Observations:
- Solubility: The diethylaminopropyl group in the target compound likely improves water solubility compared to the hydroxypropyl (Compound 29) or methoxypropyl (Compound 51) chains, due to its tertiary amine functionality .
- Thermal Stability: Higher melting points (e.g., 235–237°C for Compound 29) correlate with hydrogen-bonding groups (e.g., hydroxyl) and rigid aromatic systems. The target compound’s melting point is unreported but may be lower due to flexible diethylamino side chains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via base-assisted cyclization, similar to procedures described for structurally related pyrrol-2-ones. For example, substituents like the 3-chlorophenyl group can be introduced using 3-chlorobenzaldehyde as a precursor, followed by condensation with diethylaminopropylamine. Key steps include temperature control (e.g., reflux in ethanol) and purification via column chromatography (gradient: ethyl acetate/petroleum ether) or recrystallization .
- Yield Optimization : Adjust stoichiometry (e.g., 1.0 equiv of aldehyde) and monitor reaction progress via TLC. Yields range from 44% to 86% in analogous syntheses, depending on substituent reactivity and purification efficiency .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks for the 3-hydroxy group (~δ 12–14 ppm, broad), furylcarbonyl protons (δ 6.5–7.5 ppm), and diethylamino propyl chain (δ 1.0–3.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error. For example, a related compound showed m/z 386.1232 (calculated 386.1081) .
- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches .
Advanced Research Questions
Q. How do substituents like the diethylamino propyl chain influence bioactivity, and what SAR trends are observed?
- SAR Insights : The diethylamino group enhances solubility and potential receptor binding via tertiary amine interactions. In analogous compounds, substituents at the 1-position (e.g., hydroxypropyl vs. diethylaminopropyl) significantly alter cytotoxicity and kinase inhibition profiles .
- Experimental Design : Compare bioactivity of derivatives with varying alkylamino chains using in vitro assays (e.g., IC50 measurements). For example, substituent bulkiness may reduce cellular permeability but improve target specificity .
Q. What strategies resolve contradictions in spectral data during characterization?
- Case Study : Conflicting NMR signals (e.g., overlapping diastereotopic protons) can arise from the 3-hydroxy group and furylcarbonyl moiety. Use deuterated solvents (DMSO-d6) to enhance resolution and perform 2D NMR (COSY, HSQC) for unambiguous assignments .
- Validation : Cross-reference with X-ray crystallography data (e.g., C–C bond lengths <0.002 Å accuracy) to confirm stereochemistry .
Q. How can computational modeling guide the design of derivatives with improved stability?
- Approach : Perform DFT calculations to evaluate the energy barrier for hydrolysis of the furylcarbonyl group. Molecular dynamics simulations can predict solvent interactions and degradation pathways under physiological conditions.
- Data Integration : Pair computational results with experimental stability tests (e.g., HPLC monitoring of degradation in buffer solutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
